molecular formula C20H17N3OS B5560267 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide

Cat. No. B5560267
M. Wt: 347.4 g/mol
InChI Key: CNPPNCJCMPTQKR-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide, also known as MBTH-Nap, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzimidazole derivatives and is synthesized through a multistep process that involves various chemical reactions. The purpose of

Scientific Research Applications

Synthesis and Characterization

Compounds related to 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide have been synthesized through various chemical reactions involving starting materials like o-phenylenediamine and naphthene-1-acetic acid or 2-naphthoxyacetic acid. These processes often involve steps to obtain derivatives that are then evaluated for their biological activities. For instance, the synthesis and characterization of such compounds provide valuable insights into their potential uses in medicinal chemistry, as demonstrated by studies involving benzimidazole derivatives with observed anticancer activities (Salahuddin et al., 2014).

Anticancer Activity

Benzimidazole derivatives, similar to the compound of interest, have shown significant anticancer properties. These compounds have been evaluated against various cancer cell lines, including breast, lung, and cervical cancer cells. Their mode of action includes DNA binding and inducing apoptosis in cancer cells, highlighting their potential as anticancer agents (Anup Paul et al., 2015).

Antimicrobial Activity

Several derivatives of benzimidazole have also been investigated for their antimicrobial activity against bacteria, mold, and yeast. The structural modification of these compounds plays a critical role in enhancing their antibacterial properties, making them potential candidates for treating microbial infections (C. N. Tien et al., 2016).

Additional Biological Activities

Beyond anticancer and antimicrobial activities, related compounds have been explored for their ability to inhibit enzymes such as topoisomerase I and reverse transcriptase, which are crucial for the proliferation of cancer cells and viruses, respectively. This broad spectrum of biological activities underscores the versatility of benzimidazole derivatives in scientific research and potential therapeutic applications (Jung Sun Kim et al., 1996).

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems varies widely and depends on their chemical structure. Some are used as proton pump inhibitors, some as antiparasitic agents, and others have antiviral properties .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its particular chemical structure. Some benzimidazoles are safe for use in humans and animals, while others may be toxic or carcinogenic .

Future Directions

The future of benzimidazole research lies in the development of new derivatives with improved pharmacological properties. Efforts are being made to synthesize benzimidazole derivatives with greater selectivity and potency for their targets .

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-6-9-17-18(10-13)23-20(22-17)25-12-19(24)21-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPPNCJCMPTQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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